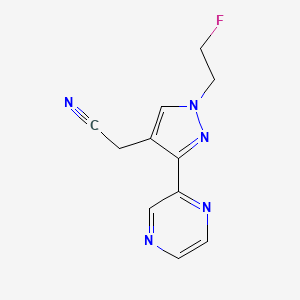

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile

Description

This compound is a pyrazole derivative featuring a pyrazin-2-yl substituent at the 3-position and a 2-fluoroethyl group at the 1-position of the pyrazole core, with an acetonitrile functional group at the 4-position. The fluorine atom in the fluoroethyl group enhances metabolic stability and lipophilicity, while the pyrazine ring contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5/c12-2-6-17-8-9(1-3-13)11(16-17)10-7-14-4-5-15-10/h4-5,7-8H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRCITLCJLPBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C=C2CC#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile, with CAS number 2098130-99-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11FN4

- Molecular Weight : 231.23 g/mol

- Structure : The compound features a pyrazole ring substituted with a fluoroethyl group and a pyrazinyl moiety.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. Research focusing on similar structures has shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated an IC50 value of less than 10 µM against HepG2 liver cancer cells, suggesting potent anticancer activity .

The biological activity of this compound may be attributed to its ability to interfere with key cellular pathways involved in cancer progression. Specifically, studies suggest that it may act as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism and energy homeostasis. Inhibition of ACC has been linked to reduced lipogenesis and enhanced apoptosis in cancer cells .

Case Studies

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological effects and establish safe dosage ranges for clinical applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile exhibit significant anticancer properties. Research has shown that pyrazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. For instance, compounds containing the pyrazole ring have been effective against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action .

Antimicrobial Properties

Another promising application of this compound lies in its antimicrobial potential. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for the development of new antimicrobial agents .

Agricultural Applications

Pesticide Development

The unique structure of this compound suggests potential utility as a pesticide. Research indicates that similar pyrazole-based compounds can act as effective herbicides and insecticides by disrupting the metabolic processes of pests. The fluorinated side chain enhances the bioactivity and selectivity of these compounds, making them suitable for agricultural use .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to this compound. The results showed a significant reduction in cell viability in breast cancer cell lines, suggesting that modifications in the pyrazole structure can enhance anticancer activity.

Case Study 2: Antimicrobial Activity

In another study, researchers tested various pyrazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings indicated that compounds with a similar framework to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile

- Structural Difference : Pyridin-3-yl replaces pyrazin-2-yl.

- Molecular Weight : 230.24 g/mol (vs. theoretical ~233–235 g/mol for the pyrazine analog).

- Key Properties : Lower polarity due to pyridine’s reduced electronegativity compared to pyrazine. This may reduce target binding in environments requiring strong electron-deficient motifs.

- Applications : Used in kinase inhibitor research; pyridine’s lower basicity may alter pharmacokinetics .

2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

- Structural Difference: Thiophen-2-yl replaces pyrazin-2-yl; ethanol replaces acetonitrile.

- Molecular Weight : ~250 g/mol (estimated).

- Key Properties: Thiophene’s sulfur atom introduces lipophilicity but lacks pyrazine’s hydrogen-bonding capacity. Ethanol increases solubility but reduces electrophilicity compared to acetonitrile.

- Applications : Likely explored in CNS targets due to thiophene’s membrane permeability .

2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile

- Structural Difference: No substituent at the pyrazole 3-position.

- Molecular Formula : C₇H₈FN₃ (MW: 153.16 g/mol).

- Key Properties : Simplified structure with lower steric hindrance; absence of the pyrazine/pyridine group reduces target specificity.

- Applications : Intermediate in synthesizing more complex pyrazole derivatives .

2-(1-(4-Chlorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetohydrazide

- Structural Difference : 4-Chlorophenyl at 1-position; pyridin-4-yl at 3-position; hydrazide replaces acetonitrile.

- Synthesis : Uses tert-butyl carbazate and EDC·HCl coupling.

- Key Properties: Hydrazide group enhances solubility but introduces susceptibility to hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.